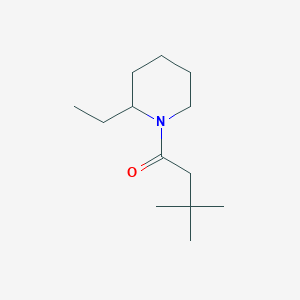
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structural features, which include a piperidine ring substituted with an ethyl group and a butanone moiety
准备方法
The synthesis of 1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpiperidine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as analgesic or anti-inflammatory effects, which could be explored further for therapeutic applications.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may influence signaling pathways related to pain and inflammation.
相似化合物的比较
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as:
1-(2-Methylpiperidin-1-yl)-3,3-dimethylbutan-1-one: Similar structure but with a methyl group instead of an ethyl group, which may result in different pharmacological properties.
1-(2-Propylpiperidin-1-yl)-3,3-dimethylbutan-1-one: Contains a propyl group, potentially altering its chemical reactivity and biological activity.
1-(2-Phenylpiperidin-1-yl)-3,3-dimethylbutan-1-one: The presence of a phenyl group can significantly change the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














